molecular formula C25H21N5O5S B5708230 N-(4,6-DIMETHYL-2-{[(2E)-2-(4-NITROBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE

N-(4,6-DIMETHYL-2-{[(2E)-2-(4-NITROBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE

Cat. No.: B5708230
M. Wt: 503.5 g/mol
InChI Key: KCIUXFOXYCWNND-LGJNPRDNSA-N
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Description

N-(4,6-DIMETHYL-2-{[(2E)-2-(4-NITROBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE is a complex organic compound that features a thienopyridine core

Preparation Methods

The synthesis of N-(4,6-DIMETHYL-2-{[(2E)-2-(4-NITROBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydrazino Group: The hydrazino group is introduced through a reaction with hydrazine derivatives.

    Benzylidene Formation: The benzylidene group is formed via a condensation reaction with 4-nitrobenzaldehyde.

    Final Coupling: The final product is obtained by coupling the intermediate with 2-methoxybenzoyl chloride under suitable conditions.

Chemical Reactions Analysis

N-(4,6-DIMETHYL-2-{[(2E)-2-(4-NITROBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylidene and methoxybenzamide moieties.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYL-2-{[(2E)-2-(4-NITROBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE involves interaction with specific molecular targets:

    Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

N-(4,6-DIMETHYL-2-{[(2E)-2-(4-NITROBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE can be compared with similar compounds such as:

    4,6-Dimethyl-2-mercaptopyrimidine: This compound shares a similar core structure but lacks the benzylidene and methoxybenzamide groups.

    Thienopyridine Derivatives: Other thienopyridine derivatives may have different substituents, leading to variations in their chemical and biological properties.

This compound’s unique structure, featuring a combination of thienopyridine, benzylidene, and methoxybenzamide moieties, distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

3-[(2-methoxybenzoyl)amino]-4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O5S/c1-14-12-15(2)27-25-20(14)21(28-23(31)18-6-4-5-7-19(18)35-3)22(36-25)24(32)29-26-13-16-8-10-17(11-9-16)30(33)34/h4-13H,1-3H3,(H,28,31)(H,29,32)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIUXFOXYCWNND-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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